molecular formula C9H8BrN B2602841 2-(5-Bromo-2-methylphenyl)acetonitrile CAS No. 1231244-85-1

2-(5-Bromo-2-methylphenyl)acetonitrile

Cat. No.: B2602841
CAS No.: 1231244-85-1
M. Wt: 210.074
InChI Key: CNMZUCWQQWFUML-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrN It is a brominated derivative of acetonitrile, characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(5-Bromo-2-methylphenyl)acetonitrile can be synthesized through several methods. One common approach involves the bromination of 2-methylphenylacetonitrile. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the phenyl ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organometallic compounds.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Oxidation: Potassium permanganate in acidic medium, elevated temperature.

Major Products Formed

    Substitution: Formation of various substituted phenylacetonitriles.

    Reduction: Formation of 2-(5-Bromo-2-methylphenyl)ethylamine.

    Oxidation: Formation of 2-(5-Bromo-2-methylphenyl)acetic acid.

Scientific Research Applications

2-(5-Bromo-2-methylphenyl)acetonitrile is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylphenyl)acetonitrile depends on its chemical structure and the specific reactions it undergoes. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various physiological effects. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-methylphenyl)acetonitrile
  • 2-(3-Bromo-2-methylphenyl)acetonitrile
  • 2-(5-Bromo-3-methylphenyl)acetonitrile

Uniqueness

2-(5-Bromo-2-methylphenyl)acetonitrile is unique due to the specific positioning of the bromine atom and methyl group on the phenyl ring. This structural arrangement affects its chemical reactivity and the types of reactions it can undergo, making it distinct from other brominated acetonitriles. Its unique properties make it valuable for specific applications in chemical synthesis and scientific research.

Properties

IUPAC Name

2-(5-bromo-2-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMZUCWQQWFUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231244-85-1
Record name 2-(5-bromo-2-methylphenyl)acetonitrile
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